molecular formula C29H24N2O B13677125 phenyl(1-trityl-1H-imidazol-4-yl)methanol CAS No. 135773-27-2

phenyl(1-trityl-1H-imidazol-4-yl)methanol

Cat. No.: B13677125
CAS No.: 135773-27-2
M. Wt: 416.5 g/mol
InChI Key: LMVLGPNXQKDJHR-UHFFFAOYSA-N
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Description

Phenyl(1-trityl-1H-imidazol-4-yl)methanol is a complex organic compound that features a phenyl group, a trityl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl(1-trityl-1H-imidazol-4-yl)methanol typically involves the reaction of trityl chloride with 4-hydroxymethylimidazole in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl(1-trityl-1H-imidazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The phenyl and trityl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of phenyl(1-trityl-1H-imidazol-4-yl)ketone.

    Reduction: Formation of this compound.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

Phenyl(1-trityl-1H-imidazol-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of phenyl(1-trityl-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The phenyl and trityl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl(1-methyl-1H-imidazol-4-yl)methanol
  • Phenyl(1-benzyl-1H-imidazol-4-yl)methanol
  • Phenyl(1-ethyl-1H-imidazol-4-yl)methanol

Uniqueness

Phenyl(1-trityl-1H-imidazol-4-yl)methanol is unique due to the presence of the trityl group, which provides steric hindrance and enhances the compound’s stability. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Properties

CAS No.

135773-27-2

Molecular Formula

C29H24N2O

Molecular Weight

416.5 g/mol

IUPAC Name

phenyl-(1-tritylimidazol-4-yl)methanol

InChI

InChI=1S/C29H24N2O/c32-28(23-13-5-1-6-14-23)27-21-31(22-30-27)29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22,28,32H

InChI Key

LMVLGPNXQKDJHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O

Origin of Product

United States

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